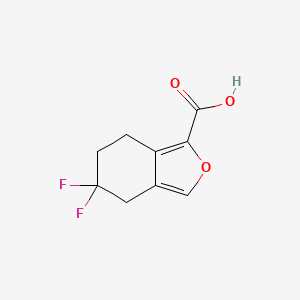

5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have attracted considerable attention in the field of drug invention and development .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .

Chemical Reactions Analysis

Benzofuran compounds are involved in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives vary. For instance, the melting point of Benzofuran-2-carboxylic acid is 193-196 °C (lit.) .

Scientific Research Applications

- Benzofuran compounds, including EN300-27107361, exhibit potent anti-tumor effects. Researchers have observed inhibition of cell growth in various cancer types, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These findings highlight its potential as a lead compound for developing novel anti-cancer drugs.

- EN300-27107361 shows promise against hepatitis C virus (HCV). Researchers have identified a novel macrocyclic benzofuran compound with anti-HCV activity, making it a potential therapeutic agent for hepatitis C .

- Novel methods for constructing benzofuran rings have emerged. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling facilitates the construction of complex benzofuran ring systems with high yield .

- EN300-27107361’s biological activities position it as a natural drug lead compound. Researchers continue to explore its potential applications, including drug development and therapeutic interventions .

Anti-Tumor Activity

Anti-Viral Potential

Synthetic Applications

Drug Prospects

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,5-difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)2-1-6-5(3-9)4-14-7(6)8(12)13/h4H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHVDQOWUIBGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=COC(=C21)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)

![2-[6-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2553487.png)

![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)